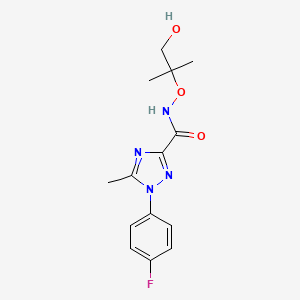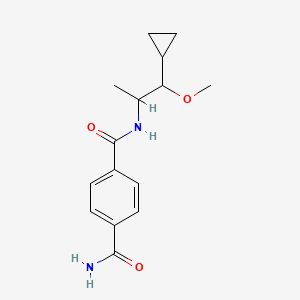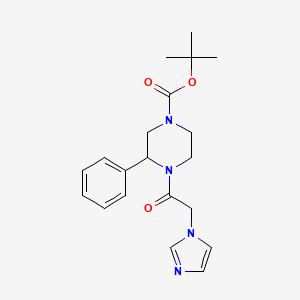![molecular formula C17H24N2O4 B6975838 tert-butyl (2R)-2-[[3-(2-hydroxyethyl)phenyl]carbamoyl]azetidine-1-carboxylate](/img/structure/B6975838.png)
tert-butyl (2R)-2-[[3-(2-hydroxyethyl)phenyl]carbamoyl]azetidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (2R)-2-[[3-(2-hydroxyethyl)phenyl]carbamoyl]azetidine-1-carboxylate is a synthetic organic compound that belongs to the class of azetidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2R)-2-[[3-(2-hydroxyethyl)phenyl]carbamoyl]azetidine-1-carboxylate typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving suitable precursors. One common method is the cyclization of β-amino alcohols with appropriate leaving groups under basic conditions.
Introduction of the Carbamoyl Group: The carbamoyl group can be introduced through the reaction of the azetidine intermediate with isocyanates or carbamoyl chlorides.
Attachment of the Tert-butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides or tert-butyl alcohol in the presence of suitable catalysts.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions and continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbamoyl group, converting it into amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyethyl group or other functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used in substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group may yield aldehydes or carboxylic acids, while reduction of the carbamoyl group may produce amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It may serve as a probe or ligand in biochemical studies, particularly in the investigation of enzyme-substrate interactions and receptor binding.
Medicine: The compound could be explored for its pharmacological properties, including potential therapeutic applications as an antimicrobial, antiviral, or anticancer agent.
Industry: It may find use in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of tert-butyl (2R)-2-[[3-(2-hydroxyethyl)phenyl]carbamoyl]azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Azetidine-2-carboxylic acid: A naturally occurring azetidine derivative with potential biological activity.
N-tert-butoxycarbonyl-azetidine: A synthetic azetidine derivative used as a protecting group in organic synthesis.
3-(2-hydroxyethyl)phenylcarbamate: A compound with a similar hydroxyethylphenylcarbamoyl moiety.
Uniqueness
Tert-butyl (2R)-2-[[3-(2-hydroxyethyl)phenyl]carbamoyl]azetidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the azetidine ring, hydroxyethyl group, and carbamoyl moiety makes it a versatile compound for various research and industrial purposes.
Properties
IUPAC Name |
tert-butyl (2R)-2-[[3-(2-hydroxyethyl)phenyl]carbamoyl]azetidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4/c1-17(2,3)23-16(22)19-9-7-14(19)15(21)18-13-6-4-5-12(11-13)8-10-20/h4-6,11,14,20H,7-10H2,1-3H3,(H,18,21)/t14-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSZIBGXLVWHMEP-CQSZACIVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC1C(=O)NC2=CC=CC(=C2)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]1C(=O)NC2=CC=CC(=C2)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl N-[[2-[(2R)-2-hydroxypropanoyl]-8-oxa-2-azaspiro[4.5]decan-4-yl]methyl]carbamate](/img/structure/B6975761.png)
![tert-butyl (2R)-2-[[(1S,2R)-2-ethoxycarbonylcyclopentyl]carbamoyl]azetidine-1-carboxylate](/img/structure/B6975776.png)
![tert-butyl (2R)-2-[(4-methoxycarbonyloxan-4-yl)carbamoyl]azetidine-1-carboxylate](/img/structure/B6975780.png)
![Ethyl 2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoylamino]hex-5-enoate](/img/structure/B6975789.png)

![Tert-butyl 2-[(3-methylbut-2-enoylamino)methyl]-1,4-oxazepane-4-carboxylate](/img/structure/B6975801.png)
![Tert-butyl 3-phenyl-4-[2-(1,2,4-triazol-1-yl)propanoyl]piperazine-1-carboxylate](/img/structure/B6975807.png)

![N-[4-[cyclopropyl(methyl)amino]butyl]-1-(4-fluorophenyl)-5-methyl-1,2,4-triazole-3-carboxamide](/img/structure/B6975816.png)
![tert-butyl N-[[1-[1-(2-ethylbutanoyl)piperidin-3-yl]triazol-4-yl]methyl]carbamate](/img/structure/B6975839.png)
![tert-butyl N-[[1-[1-[(2S)-oxolane-2-carbonyl]piperidin-3-yl]triazol-4-yl]methyl]carbamate](/img/structure/B6975842.png)
![Tert-butyl 4-[2-[2-[(2-methoxyacetyl)amino]phenoxy]ethyl]piperazine-1-carboxylate](/img/structure/B6975856.png)
![Tert-butyl 4-[2-[2-[(2-cyanoacetyl)amino]phenoxy]ethyl]piperazine-1-carboxylate](/img/structure/B6975860.png)
